Piperidine-2-carbonitrile hydrochloride
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Overview
Description
Piperidine-2-carbonitrile hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is a crystalline solid that is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen bromide in the presence of a base to form piperidine-2-carbonitrile. The resulting compound is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of pyridinecarbonitriles. This process involves the use of a palladium catalyst and hydrogen gas under controlled conditions to reduce the nitrile group to an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Piperidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Piperidinones.
Reduction: Piperidine-2-amine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound can bind to DNA via intercalation, affecting gene expression and cellular processes . Additionally, it can influence signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial in cancer cell proliferation and survival .
Comparison with Similar Compounds
Piperidine-2-carbonitrile hydrochloride can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidine-4-carboxamide: A derivative with a carboxamide group at the fourth position.
Piperidine-3-carboxylic acid: A derivative with a carboxylic acid group at the third position.
Uniqueness: this compound is unique due to the presence of the nitrile group at the second position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
piperidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFWCGACOBUOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541019 |
Source
|
Record name | Piperidine-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117921-54-7 |
Source
|
Record name | Piperidine-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-2-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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